molecular formula C7H13N3S B13119050 5-(Hydrazinylmethyl)-2-isopropylthiazole

5-(Hydrazinylmethyl)-2-isopropylthiazole

Cat. No.: B13119050
M. Wt: 171.27 g/mol
InChI Key: ZAIHDCMLJBMGOF-UHFFFAOYSA-N
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Description

5-(Hydrazinylmethyl)-2-isopropylthiazole is a heterocyclic compound that features a thiazole ring substituted with a hydrazinylmethyl group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydrazinylmethyl)-2-isopropylthiazole typically involves the reaction of 2-isopropylthiazole with hydrazine derivatives. One common method is the nucleophilic substitution reaction where 2-isopropylthiazole is treated with hydrazine hydrate under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Hydrazinylmethyl)-2-isopropylthiazole undergoes various types of chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions, including acidic or basic environments.

Major Products

    Oxidation: Azo or azoxy derivatives.

    Reduction: Hydrazones or other reduced forms.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

5-(Hydrazinylmethyl)-2-isopropylthiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(Hydrazinylmethyl)-2-isopropylthiazole involves its interaction with various molecular targets. The hydrazinyl group can form hydrogen bonds and interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The thiazole ring can also participate in π-π stacking interactions, enhancing its binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Hydrazinylmethyl)-2-methylthiazole
  • 5-(Hydrazinylmethyl)-2-ethylthiazole
  • 5-(Hydrazinylmethyl)-2-propylthiazole

Uniqueness

5-(Hydrazinylmethyl)-2-isopropylthiazole is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can lead to differences in reactivity and biological activity compared to its methyl, ethyl, or propyl analogs.

Properties

Molecular Formula

C7H13N3S

Molecular Weight

171.27 g/mol

IUPAC Name

(2-propan-2-yl-1,3-thiazol-5-yl)methylhydrazine

InChI

InChI=1S/C7H13N3S/c1-5(2)7-9-3-6(11-7)4-10-8/h3,5,10H,4,8H2,1-2H3

InChI Key

ZAIHDCMLJBMGOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=C(S1)CNN

Origin of Product

United States

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